2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyridotriazolopyrimidinone class, characterized by a fused heterocyclic core combining pyridine, triazole, and pyrimidine rings. The substitution at position 2 with a pyridin-3-yl group and position 7 with a 4H-1,2,4-triazol-4-yl group distinguishes it from related derivatives. Such structural features are critical for modulating biological activity, solubility, and binding affinity .
Properties
Molecular Formula |
C15H9N9O |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
4-pyridin-3-yl-11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C15H9N9O/c25-14-11-7-17-15-20-13(10-2-1-4-16-6-10)21-24(15)12(11)3-5-23(14)22-8-18-19-9-22/h1-9H |
InChI Key |
QPWXOOKJMKHDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N5C=NN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyridine and triazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted products .
Scientific Research Applications
2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Structural Modifications and Pharmacological Implications
- Substituent Effects: Pyridin-3-yl at Position 2: This group is conserved in the target compound and its analogs (e.g., Y020-4867 in ). Its planar structure facilitates π-π stacking with biological targets, a feature critical for kinase inhibition . Alkyl/Aryl Variations: Lipophilic groups like hexyl (Compound 32, ) or chlorophenyl () enhance membrane permeability but may reduce aqueous solubility.
Synthetic Routes :
Physicochemical Properties
- Solubility: The furan-2-ylmethyl analog () exhibits better solubility in ethanol/water systems compared to the target compound, likely due to the oxygen atom’s polarity .
- Molecular Weight : All analogs fall within 335–410 g/mol, adhering to Lipinski’s rules for drug-likeness except for the chlorophenyl derivative (408.8 g/mol), which may face bioavailability challenges .
Biological Activity
The compound 2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic structure that combines elements of pyridine and triazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 258.26 g/mol. The structure features multiple nitrogen atoms and fused ring systems which are characteristic of many bioactive compounds.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine rings exhibit a wide range of biological activities. The specific activities of the target compound can be categorized as follows:
Antimicrobial Activity
- Mechanism of Action : The triazole ring has been associated with inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungi.
- Case Studies :
- A study demonstrated that similar triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) in the low μg/mL range .
- Another investigation highlighted antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .
Anticancer Activity
- Mechanism of Action : The compound's potential anticancer properties may arise from its ability to inhibit key enzymes involved in cancer cell proliferation.
- Research Findings :
- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .
- A specific derivative demonstrated IC50 values below 10 μM against human cancer cell lines .
Anti-inflammatory Activity
- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
